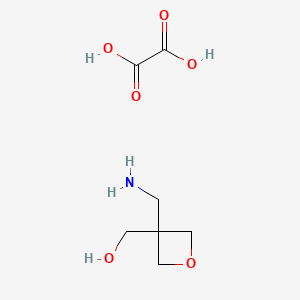

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate

Description

Properties

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.C2H2O4/c6-1-5(2-7)3-8-4-5;3-1(4)2(5)6/h7H,1-4,6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEBPLXSKKJIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note: A Validated Protocol for the Conversion of 3-Aminomethyl-3-(hydroxymethyl)oxetane Oxalate to its Free Base

Introduction

3-Aminomethyl-3-(hydroxymethyl)oxetane is a valuable building block in modern medicinal chemistry. The strained four-membered oxetane ring is often incorporated into drug candidates to enhance properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[1] For practical handling, storage, and purification, this compound is frequently prepared and supplied as an oxalate salt, which confers greater stability and crystallinity.

However, for synthetic applications where the primary amine must act as a nucleophile, the protonated ammonium oxalate salt is unreactive.[1] Therefore, a reliable and efficient conversion to the free base form is a critical prerequisite for its use in subsequent chemical transformations. This application note provides a detailed, validated protocol for the quantitative liberation of the 3-Aminomethyl-3-(hydroxymethyl)oxetane free base from its oxalate salt. We will delve into the chemical principles governing the conversion, provide a step-by-step experimental procedure, and offer guidance on validation and troubleshooting.

The Underlying Chemistry: A Mechanistic Overview

The conversion of an amine salt to its free base is a fundamental acid-base reaction. The process hinges on the principle of deprotonating the ammonium cation (the conjugate acid of the amine) by introducing a base that is stronger than the amine itself.

The starting material is an acid-base salt formed between the primary amine (a weak base) and oxalic acid (a dicarboxylic acid). Oxalic acid is a relatively strong organic acid with two acidic protons, characterized by pKa values of approximately 1.27 (pKa₁) and 4.28 (pKa₂).[2][3] Most simple alkyl amines have conjugate acids (R-NH₃⁺) with pKa values in the range of 9.5 to 11.0.[4][5]

To effectively deprotonate the R-NH₃⁺ cation and liberate the free amine (R-NH₂), the pH of the aqueous solution must be raised significantly above the pKa of the ammonium ion. A general rule is to adjust the pH to be at least two units higher than the pKa of the species being deprotonated. Therefore, a target pH of >11 is desired.

For this protocol, we select an aqueous solution of sodium carbonate (Na₂CO₃). The carbonate anion (CO₃²⁻) is the conjugate base of the bicarbonate ion (HCO₃⁻), which has a pKa of ~10.3. This makes sodium carbonate sufficiently basic to achieve the target pH and drive the equilibrium towards the formation of the free amine. It is a milder and often safer alternative to strong bases like sodium hydroxide, minimizing the risk of potential side reactions with other functional groups.

The overall transformation is as follows:

Once the water-insoluble free base is formed, it can be efficiently separated from the remaining water-soluble inorganic salts (sodium oxalate and sodium bicarbonate) via liquid-liquid extraction with a suitable organic solvent.[6][7]

Materials and Equipment

| Reagents and Chemicals | Supplier | CAS Number | Notes |

| 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate | Commercial Source | 1434142-00-3 | Starting material. Can also be a hemioxalate. |

| Sodium Carbonate (Na₂CO₃), Anhydrous | ACS Grade or higher | 497-19-8 | The base for deprotonation. |

| Dichloromethane (DCM), CH₂Cl₂ | ACS Grade or higher | 75-09-2 | Extraction solvent. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade or higher | 7757-82-6 | Drying agent. |

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | N/A | For aqueous wash. |

| Deionized Water (H₂O) | In-house source | 7732-18-5 | Solvent for reaction and washes. |

| pH Indicator Strips (Range 7-14) | Commercial Source | N/A | For monitoring pH. |

| Equipment |

| Magnetic stirrer and stir bar |

| 250 mL Erlenmeyer flask |

| 250 mL Separatory funnel |

| Glass funnel |

| Ring stand and clamp |

| Round-bottom flask (size dependent on scale) |

| Rotary evaporator |

| Standard laboratory glassware (beakers, graduated cylinders) |

Safety and Handling Precautions

-

Primary Hazard: The free base product, [3-(aminomethyl)oxetan-3-yl]methanol, is classified as a corrosive substance that can cause severe skin burns and eye damage.[8]

-

Oxetane Ring Stability: The oxetane ring is strained and can be susceptible to ring-opening under harsh acidic conditions.[9][10] This protocol exclusively uses basic conditions, which preserves the integrity of the ring.

-

Solvent Hazard: Dichloromethane is a volatile solvent and a suspected carcinogen. All handling must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[11] This includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Check manufacturer data for breakthrough times.

-

Body Protection: A laboratory coat must be worn at all times.

-

Detailed Experimental Protocol

This protocol is designed for a starting quantity of 5.0 g of the oxalate salt. It can be scaled accordingly.

4.1. Dissolution of the Oxalate Salt

-

Weigh 5.0 g of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate and add it to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add 50 mL of deionized water to the flask.

-

Stir the mixture at room temperature until all the solid has completely dissolved. The oxalate salt's ionic nature enhances its aqueous solubility.[1]

4.2. Basification to the Free Base

-

In a separate beaker, prepare the base solution by dissolving ~5 g of anhydrous sodium carbonate in 50 mL of deionized water.

-

Slowly add the sodium carbonate solution to the stirring solution of the oxalate salt over a period of 5-10 minutes.

-

Allow the mixture to stir for an additional 30 minutes at room temperature to ensure the acid-base reaction goes to completion.

-

Verify that the solution is strongly basic by dipping a glass rod into the mixture and touching it to a pH indicator strip. The pH should be ≥ 11. If not, add more sodium carbonate solution until this pH is achieved. This step is critical to ensure complete deprotonation of the ammonium salt.[7][12]

4.3. Liquid-Liquid Extraction

-

Transfer the basic aqueous mixture to a 250 mL separatory funnel supported by a ring stand.

-

Add 50 mL of dichloromethane (DCM) to the separatory funnel.

-

Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent it immediately to release any pressure.

-

Shake the funnel gently for 1-2 minutes with periodic venting. Vigorous shaking may lead to emulsion formation.

-

Clamp the funnel and allow the layers to fully separate. DCM is denser than water and will be the bottom layer.

-

Drain the lower organic (DCM) layer into a clean 250 mL Erlenmeyer flask.

-

Repeat the extraction process two more times using 25 mL of fresh DCM for each extraction to ensure quantitative recovery of the product. Combine all organic layers in the same flask.

4.4. Work-up and Drying

-

Pour the combined organic extracts back into the separatory funnel.

-

Add 30 mL of brine (saturated NaCl solution) to the funnel. Shake gently and allow the layers to separate. This wash helps to remove the bulk of the dissolved water from the organic layer.

-

Drain the lower organic layer into a clean, dry Erlenmeyer flask.

-

Add a generous amount (~5 g) of anhydrous sodium sulfate (Na₂SO₄) to the organic solution. Swirl the flask. If the Na₂SO₄ clumps together, add more until some of it remains free-flowing.

-

Let the mixture stand for 15-20 minutes to ensure all residual water is absorbed.

-

Filter the solution through a fluted filter paper or a cotton plug in a glass funnel directly into a pre-weighed round-bottom flask.

4.5. Isolation of the Free Base

-

Remove the dichloromethane solvent using a rotary evaporator. Use a water bath temperature of 30-35 °C.

-

Once all the solvent has been removed, a colorless to light yellow oil or solid should remain. This is the purified 3-Aminomethyl-3-(hydroxymethyl)oxetane free base.[13]

-

Weigh the round-bottom flask to determine the yield of the product.

Workflow Visualization and Data Summary

The entire experimental process can be summarized in the following workflow diagram.

Caption: Experimental workflow for free base conversion.

Table 2: Comparison of Physical Properties

| Property | 3-Aminomethyl-3-(hydroxymethyl)oxetane Oxalate | 3-Aminomethyl-3-(hydroxymethyl)oxetane (Free Base) |

| Molecular Formula | C₅H₁₁NO₂ • (C₂H₂O₄)ₓ | C₅H₁₁NO₂ |

| Molecular Weight | Varies (e.g., 207.19 g/mol for 1:1 salt) | 117.15 g/mol [8] |

| Typical Form | Crystalline solid | Light yellow liquid or low-melting solid[13] |

| Aqueous Solubility | High[1] | Moderate to low |

| Organic Solubility | Low | High (DCM, THF, Ethyl Acetate)[1] |

| Reactivity | Amine is protonated and non-nucleophilic | Amine is a free nucleophile |

Validation and Characterization

Successful conversion to the free base can be confirmed by the following methods:

-

Solubility Test: A small amount of the final product should be readily soluble in an organic solvent like dichloromethane, whereas the starting oxalate salt is not.

-

pH Measurement: Dissolving a small sample of the product in deionized water should result in a basic solution (pH > 7), confirming the presence of the free amine.

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum of the free base will show characteristic peaks for the aminomethyl and hydroxymethyl protons. Crucially, the characteristic singlet for the protons of the oxalate counterion will be absent.

-

FTIR: The spectrum of the free base will show N-H stretching bands characteristic of a primary amine, while the strong carboxylate stretches from the oxalate salt will be absent.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Persistent Emulsion during Extraction | Vigorous shaking; solution may be too concentrated or pH is near the pI of the molecule. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the funnel to stand undisturbed for a longer period. Avoid overly vigorous shaking in subsequent extractions. |

| Low Product Yield | Incomplete basification; insufficient extraction. | Ensure the aqueous layer's pH was ≥ 11 before extraction. Perform additional extractions (4-5 total) with the organic solvent. |

| Product is Wet (contains water) | Inadequate drying. | Use a sufficient amount of anhydrous Na₂SO₄ and allow for adequate contact time. Ensure the drying agent is fresh. |

| Final Product contains inorganic salts | Incomplete separation of layers; aqueous layer carried over. | Be careful when draining the layers from the separatory funnel. A brine wash is essential to remove residual inorganic components. If salt is present in the final product, redissolve in DCM, filter, and re-evaporate. |

References

-

chemeurope.com. (n.d.). Oxalic acid. Retrieved from [Link]

-

Simple English Wikipedia. (2026, February 9). Oxalic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 971, Oxalic Acid. Retrieved from [Link]

-

University of Washington. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from [Link]

-

ResearchGate. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18706850, [3-(Aminomethyl)oxetan-3-yl]methanol. Retrieved from [Link]

- Google Patents. (n.d.). US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline.

-

OpenStax. (2023, September 20). 24.3 Basicity of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 24.4: Basicity of Amines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

- Google Patents. (n.d.). US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions.

-

Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.3 Basicity of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18706850, [3-(Aminomethyl)oxetan-3-yl]methanol. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

Simple English Wikipedia. (2026, February 9). Oxalic acid. Retrieved from [Link]

-

chemeurope.com. (n.d.). Oxalic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 971, Oxalic Acid. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

Sources

- 1. 3-Aminomethyl-3-(hydroxymethyl)oxetane Oxalate|CAS 1434142-00-3 [benchchem.com]

- 2. Oxalic_acid [chemeurope.com]

- 3. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Basicity of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isolation (Recovery) [chem.ualberta.ca]

- 13. 3-氨甲基-3-羟甲基氧杂环丁烷 CAS#: 45513-32-4 [m.chemicalbook.com]

Strategic Guide to Orthogonal Protection of 3-Aminomethyl-3-(hydroxymethyl)oxetane

Introduction: The Strategic Value of the Oxetane Motif

In contemporary drug discovery, the 3,3-disubstituted oxetane motif has emerged as a valuable scaffold. Its incorporation into lead compounds can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while also improving cell permeability and reducing P-glycoprotein (P-gp) efflux.[1][2] The molecule 3-aminomethyl-3-(hydroxymethyl)oxetane is a bifunctional building block of particular interest, offering two distinct points for chemical modification. However, the presence of both a primary amine and a primary alcohol necessitates a robust and orthogonal protecting group strategy to enable selective functionalization. This guide provides a comprehensive overview of protecting group strategies, complete with detailed protocols and a comparative analysis to aid researchers in the strategic synthesis of complex molecules derived from this versatile oxetane core.

A critical consideration in all synthetic manipulations involving oxetanes is the stability of the four-membered ring. While significantly more stable than epoxides, the inherent ring strain of oxetanes renders them susceptible to ring-opening under strongly acidic conditions.[3][4] Fortunately, the 3,3-disubstituted pattern of the target molecule enhances its stability due to steric shielding of the ether oxygen.[4][5] The protocols outlined herein are designed to be compatible with the oxetane core, primarily utilizing neutral or basic conditions for protection steps and carefully selected mild conditions for deprotection.

Part 1: Selective Protection of the Primary Amine

The primary amine of 3-aminomethyl-3-(hydroxymethyl)oxetane is a nucleophilic center that typically requires protection to prevent unwanted side reactions during the functionalization of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used and highly effective protecting group for amines due to its stability under a broad range of conditions and its facile, acid-labile removal.[6][7]

Comparative Analysis of Amine Protecting Groups

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile |

| Boc (tert-Butyloxycarbonyl) | (Boc)₂O, base (e.g., Et₃N, NaOH), various solvents (THF, Dioxane, CH₂Cl₂) | Acidic conditions (TFA/CH₂Cl₂, HCl/Dioxane) | Stable to bases, nucleophiles, and hydrogenolysis.[6] | |

| Cbz (Carboxybenzyl) | Benzyl chloroformate, base (e.g., NaHCO₃) | Hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH) | Stable to mild acids and bases. Cleaved by catalytic hydrogenation. | |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃) | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acidic conditions. Base-labile.[8] |

For the purpose of this guide, we will focus on the Boc group due to its high chemoselectivity and compatibility with silyl ether protecting groups for the hydroxyl function, which are typically removed under acidic or fluoride-mediated conditions.

Experimental Protocol: Boc Protection of the Primary Amine

This protocol details the selective protection of the primary amine of 3-aminomethyl-3-(hydroxymethyl)oxetane.

Materials:

-

3-Aminomethyl-3-(hydroxymethyl)oxetane (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-aminomethyl-3-(hydroxymethyl)oxetane (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the stirred mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product, tert-butyl (3-(hydroxymethyl)oxetan-3-yl)methylcarbamate, can be purified by flash column chromatography on silica gel.

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. 3-Aminomethyl-3-(hydroxymethyl)oxetane hemioxalate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synarchive.com [synarchive.com]

Technical Support Center: Optimizing Reaction Temperature for Temperature-Sensitive Oxetanes

Current Status: Operational Ticket Focus: Thermal Stability & Reaction Optimization for Oxetane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Oxetane Paradox

Welcome to the Oxetane Optimization Hub. You are likely here because you are utilizing oxetanes as bioisosteres for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility.

The Challenge: Oxetanes possess a ring strain energy of ~106 kJ/mol (25.5 kcal/mol) . This creates a "Goldilocks" operational window:

-

Too Cold: High activation energy barriers prevent functionalization (e.g., metallation or cross-coupling).

-

Too Hot: The ring strain release becomes thermodynamically favorable, leading to catastrophic ring-opening polymerization (CROP) or hydrolysis.

This guide provides the protocols to navigate this window using self-validating experimental designs.

Module 1: Thermal Stability Profiling (Pre-Reaction)

Before attempting functionalization, you must establish the "Thermal Ceiling" of your specific substrate. 3,3-disubstituted oxetanes are significantly more stable than 2-substituted variants due to the Thorpe-Ingold effect, but assumptions are dangerous.

Protocol: Differential Scanning Calorimetry (DSC) Screening

Do not scale up without this data.

-

Preparation: Seal 2–5 mg of oxetane substrate in a high-pressure gold-plated crucible.

-

Ramp: Heat from 25°C to 250°C at 5°C/min under

. -

Analysis: Look for the onset temperature (

) of the exotherm.-

Safe Operating Limit:

. -

Critical Warning: If a sharp exotherm (>100 J/g) is observed, the ring-opening is autocatalytic.

-

Mechanism: The Acid-Thermal Nexus

Heat alone is rarely the sole culprit. It is the combination of Heat + Lewis Acidity that destroys oxetanes. The oxygen lone pair coordinates to electrophiles, activating the C-O bond for cleavage.

Figure 1: The mechanism of acid-catalyzed thermal decomposition. Note that 3,3-disubstitution sterically hinders the initial coordination.

Module 2: Functionalization Protocols

Scenario A: Lithiation (The "Cold" Limit)

Issue: You need to functionalize the oxetane ring (e.g., 3-iodooxetane) but lithium-halogen exchange competes with ring fragmentation.

The Solution: Flash Chemistry (Flow) vs. Cryogenic Batch.

In batch, -78°C is mandatory. However, using Continuous Flow allows processing at higher temperatures (-40°C to -20°C) by controlling residence time (

Protocol: Flow-Mediated Lithiation (The "Barnes-Bull" Method)

| Parameter | Setting | Rationale |

| Solvent | THF/Hexane (anhydrous) | Ether/Toluene reduce solubility; THF stabilizes Li-species. |

| Temperature | -78°C (Batch) / -30°C (Flow) | Flow allows higher T due to superior heat transfer.[1] |

| Residence Time ( | < 0.5 seconds | Critical. 3-oxetanyllithium degrades within seconds at >-60°C. |

| Quench | Electrophile in excess | Must be immediate. |

Step-by-Step Workflow:

-

Stream A: 3-Iodooxetane (0.1 M in THF).

-

Stream B:

-BuLi (1.2 equiv). -

Mixing: T-mixer at specified T.

-

Reactor Coil: Volume calculated for

. -

Stream C: Electrophile (Aldehyde/Ketone).

-

Output: Immediate quench into sat.

.

Scenario B: Cross-Coupling (The "Hot" Limit)

Issue: Palladium-catalyzed couplings often require 60–100°C. The Solution: Ligand selection and Base buffering.

-

Base Selection: Avoid weak bases that generate conjugate acids (e.g., carbonates can be risky if wet). Use KOtBu or K3PO4 (anhydrous).

-

Pre-activation: Heat the catalyst/ligand complex before adding the oxetane substrate to reduce the time the oxetane sits at high T.

-

Scavengers: Add 10 mol% Triethylamine to scavenge trace acid generated during oxidative addition.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, viscous tar. What happened?

Diagnosis: Cationic Ring-Opening Polymerization (CROP). Root Cause: Trace acid (Lewis or Brønsted) initiated the ring opening, and the heat propagated the chain reaction. Fix:

-

Check Solvents: Chloroform/DCM often contain trace HCl. Pass through basic alumina before use.

-

Add Buffer: Include 5-10 equivalents of solid

or a drop of -

Substrate Check: If you have a free alcohol or amine on the oxetane, it may be acting as an internal nucleophile.[2][3] Protect these groups (e.g., TBS ether) before heating.

Q2: I am seeing low yields in Minisci alkylations (Radical addition).

Diagnosis: Radical fragmentation. Root Cause: While the oxetanyl radical is relatively stable, high temperatures (>80°C) combined with long reaction times favor ring cleavage (β-scission). Fix:

-

Photoredox: Switch from thermal radical generation (peroxides at 100°C) to Ir/Ru-photoredox catalysis at room temperature (25°C).

-

Oxidant Control: If using persulfates, add them slowly (syringe pump) to keep the radical concentration low, preventing radical-radical recombination side reactions.

Q3: Can I distill my oxetane product?

Diagnosis: Thermal instability during isolation. Answer: Risky.

-

Rule: Never distill oxetanes at atmospheric pressure.

-

Protocol: Use Kugelrohr distillation under high vacuum (<0.1 mbar) to keep the bath temperature below 50°C.

-

Alternative: Column chromatography on basified silica (treat silica with 1%

in Hexane) is safer. Standard silica is slightly acidic and can degrade oxetanes on the column.

Module 4: Decision Logic for Reaction Setup

Use this logic flow to determine your experimental setup.

Figure 2: Decision matrix for selecting reactor type and temperature constraints.

References

-

BenchChem. (2025).[2][4] Assessing the stability of the oxetane ring under various chemical conditions. BenchChem Technical Guides. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

-

Kitching, M. O., & Dixon, O. E. (2015). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 17(11), 2756–2759. Link

-

Rouquet, G., et al. (2014).[5] Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50, 10766-10768. Link

-

Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as Promising Motifs in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. Link

Sources

The Oxetane Advantage: A Comparative Guide to Pharmacokinetic Profiles in Drug Discovery

Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic (PK) profiles is a paramount objective. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its efficacy and safety. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for medicinal chemists to favorably modulate these properties.[1][2] Its unique combination of polarity, three-dimensionality, and metabolic stability makes it an attractive bioisosteric replacement for more labile functional groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][2][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, ultimately enhancing a compound's druggability.[4][5][6] This guide provides a comparative analysis of the pharmacokinetic profiles of several oxetane-containing drugs and their non-oxetane analogues, supported by experimental data and detailed methodologies, to illuminate the tangible benefits of this increasingly utilized structural motif.

The Impact of the Oxetane Ring on Pharmacokinetic Parameters: A Comparative Analysis

The introduction of an oxetane moiety can profoundly alter a molecule's interaction with metabolic enzymes and transporters, leading to a more desirable pharmacokinetic profile. The following sections delve into specific examples, comparing oxetane-containing drugs with their structural analogues.

Case Study 1: Lanraplenib (GS-9876) vs. Entospletinib (GS-9973) - Enhancing Metabolic Stability and Oral Bioavailability

Lanraplenib, a second-generation spleen tyrosine kinase (SYK) inhibitor, was developed to improve upon the properties of its predecessor, entospletinib.[7][8] A key structural modification in lanraplenib is the replacement of a morpholine group with an N-oxetane piperazine moiety.[7] This change resulted in a significant improvement in metabolic stability and oral bioavailability.[7]

The N-oxetane derivative (an intermediate in the development of Lanraplenib) demonstrated improved microsomal stability and solubility at a low pH while maintaining potency.[7] This analogue also showed favorable Caco-2 permeability and good oral bioavailability in rats (42%).[7] The final compound, Lanraplenib, exhibited moderate clearance in preclinical species, which was well-predicted from in vitro hepatocyte stability assays, and excellent stability in human hepatocytes, suggesting low clearance in humans.[7] Consistent with its improved properties, lanraplenib is well-absorbed with an oral bioavailability of 60-100% across species and has a median steady-state half-life of 21.3–24.6 hours in humans, supporting once-daily dosing.[7]

Table 1: Comparison of an N-oxetane Analogue with its Morpholine Counterpart in the Development of Lanraplenib

| Compound | Key Structural Feature | In Vitro Microsomal Stability | Oral Bioavailability (Rat) | Reference |

| Analogue of Entospletinib | Morpholine | Lower | - | [7] |

| Intermediate of Lanraplenib | N-oxetane piperazine | Improved | 42% | [7] |

Case Study 2: GDC-0349 - Mitigating hERG Liability and Improving Clearance

The development of the mTOR inhibitor GDC-0349 illustrates how an oxetane can be strategically employed to address specific liabilities. An earlier compound in the series, with an isopropyl group, showed significant inhibition of the hERG potassium channel, a major safety concern.[9] The high basicity of a nitrogen atom in the molecule was identified as a contributing factor to this hERG liability.[9][10]

By introducing an oxetane group, the basicity of the adjacent nitrogen was reduced (pKa decreased from 7.6 to 5.0).[9][10] This modification successfully mitigated the hERG inhibition (IC50 > 100 μM).[9][10] Furthermore, GDC-0349 demonstrated favorable free plasma clearance (100 mL/min/kg in mice) and was devoid of time-dependent inhibition of cytochrome P450 (CYP) enzymes.[9][11]

Table 2: Physicochemical and Safety Profile Improvement with Oxetane Incorporation in GDC-0349 Development

| Compound | Key Structural Feature | pKa | hERG IC50 | Plasma Clearance (Mouse) | Reference |

| Predecessor of GDC-0349 | Isopropyl | 7.6 | 8.5 μM | - | [9] |

| GDC-0349 | Oxetane | 5.0 | > 100 μM | 100 mL/min/kg | [9][11] |

Case Study 3: Ziresovir (RO-0529) - Superior Oral Exposure

Ziresovir is a potent and orally bioavailable respiratory syncytial virus (RSV) fusion protein inhibitor.[12][13][14] During its development, a comparison with analogues containing other cyclic groups highlighted the advantage of the oxetane moiety. An oxetane substitution in the head portion of the molecule provided better anti-RSV activity than gem-dimethyl and cyclobutyl analogues.[12]

Pharmacokinetic studies in rats revealed that Ziresovir exhibited better oral exposure and bioavailability compared to a close analogue.[12] This improved pharmacokinetic profile was a key factor in its selection as a clinical candidate.[12]

Table 3: Pharmacokinetic Comparison of Ziresovir and an Analogue in Rats

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Analogue 1 | 135 | 4.0 | 1140 | 16 | [12] |

| Ziresovir (RO-0529) | 352 | 2.0 | 2270 | 32 | [12][13] |

Case Study 4: Paclitaxel and Docetaxel - Established Oxetane-Containing Drugs

Paclitaxel and Docetaxel are well-established anticancer agents that both feature an oxetane ring.[4][5][15] While not a direct comparison with a non-oxetane analogue, their pharmacokinetic profiles have been extensively studied and highlight the properties of this class of compounds. Docetaxel generally displays a more linear pharmacokinetic behavior compared to the non-linear kinetics of paclitaxel.[4][5] Docetaxel has also been observed to have a longer intracellular retention time, which may contribute to its enhanced potency.[4][15] Both drugs are widely distributed in tissues and are primarily eliminated through hepatobiliary excretion.[4][5]

Experimental Protocols for Pharmacokinetic Profiling

The data presented above is generated through a series of standardized in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting the results and designing further studies.

In Vitro Metabolic Stability: The Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[16][17][18][19]

Step-by-Step Protocol:

-

Preparation: Thaw liver microsomes (human or other species) on ice. Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4). Prepare a solution of the test compound.[16]

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution, the buffer, and the test compound at a final concentration typically between 1 and 10 µM.[16]

-

Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[16][18]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.[17][19]

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.[16]

-

Analysis: Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.[17][18]

-

Data Calculation: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Caption: Workflow of the in vitro microsomal stability assay.

Intestinal Permeability: The Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict the oral absorption of drugs.[6][20][21][22][23]

Step-by-Step Protocol:

-

Cell Culture: Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21 days to allow for differentiation and formation of a monolayer.[6]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[22]

-

Dosing: Add the test compound to the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, assessing efflux).[6][20]

-

Sampling: At specific time points, collect samples from the receiver compartment (B for A to B, A for B to A).[21]

-

Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.[20]

-

Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).[23]

Caption: In vivo pharmacokinetic study workflow.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a drug to inhibit specific CYP enzymes, which is crucial for predicting drug-drug interactions. [1][2][3][24][25] Step-by-Step Protocol:

-

Incubation: Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound. [1]2. Reaction Initiation: Start the reaction by adding NADPH. [1]3. Termination: Stop the reaction after a set time by adding a quenching solution. [1]4. Analysis: Measure the formation of the metabolite of the probe substrate using LC-MS/MS. [1]5. Data Calculation: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity. [1]

The Causality Behind the Oxetane Advantage

The improved pharmacokinetic profiles of oxetane-containing drugs are not coincidental but are rooted in the fundamental physicochemical properties of the oxetane ring.

-

Metabolic Stability: The C-H bonds in the oxetane ring are generally less susceptible to oxidative metabolism by CYP enzymes compared to the more electron-rich C-H bonds in gem-dimethyl or morpholine groups. This inherent stability leads to lower clearance and a longer half-life.

-

Reduced Lipophilicity: The oxygen atom in the oxetane ring introduces polarity, which can reduce the overall lipophilicity of a molecule. This can lead to improved solubility and, in some cases, reduced off-target effects.

-

Basicity Attenuation: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane ring can decrease the basicity of the amine. As seen with GDC-0349, this can be a critical strategy to mitigate hERG liability, which is often associated with basic amines.

-

Three-Dimensionality: The sp³-rich, puckered structure of the oxetane ring increases the three-dimensional character of a molecule. This can lead to improved binding to the target protein and may also disrupt interactions with metabolizing enzymes.

Conclusion: A Validated Strategy for Optimizing Drug Candidates

The comparative data and case studies presented in this guide provide compelling evidence for the utility of the oxetane motif in modern drug discovery. The strategic incorporation of this small, four-membered ring can lead to significant and predictable improvements in key pharmacokinetic parameters, including metabolic stability, oral bioavailability, and clearance, while also addressing potential safety liabilities such as hERG inhibition. The experimental protocols outlined provide a framework for the robust evaluation of these properties. As the field of medicinal chemistry continues to evolve, the oxetane ring has firmly established itself as a valuable and validated tool in the medicinal chemist's arsenal for the design of safer and more effective medicines.

References

- A Head-to-Head In Vivo Comparison of Paclitaxel and Docetaxel. (2025). Benchchem.

- Caco2 assay protocol. (n.d.).

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).

- Preclinical pharmacokinetics of paclitaxel and docetaxel. (n.d.). PubMed.

- A multi-center, open-label, randomized dose expansion study of PF-06821497, a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2)

- Caco-2 Permeability Assay. (n.d.). Enamine.

- ADME Caco-2 Permeability Assay. (n.d.). BioDuro.

- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.

- Microsomal Stability Assay. (n.d.).

- Caco-2 Permeability Assay. (n.d.). Evotec.

- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.

- Microsomal Clearance/Stability Assay. (n.d.). Domainex.

- Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021).

- CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences.

- Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.

- A PHASE 1, RANDOMIZED, OPEN-LABEL, 3-PERIOD, CROSSOVER, SINGLE- DOSE, 2-PART STUDY IN HEALTHY PARTICIPANTS TO INVESTIG

- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.

- ASCO GU 2025: Mevrometostat (PF-06821497), an EZH2 Inhibitor, in Combination with Enzalutamide in Patients with mCRPC: A Randomized Dose-Expansion Study. (2025). UroToday.

- Docetaxel versus paclitaxel: head-to-head. (2005). Hospital Pharmacy Europe.

- Cytochrome P450 Assay Services. (n.d.). Reaction Biology.

- Experimental design on single-time-point high-throughput microsomal stability assay. (2004).

- Mevrometostat (PF-06821497), an enhancer of zeste homolog 2 (EZH2) inhibitor, in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC): A randomized dose-expansion study. (2025).

- Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.

- Microsomal Stability. (n.d.). Cyprotex.

- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.

- Comparative Pharmacokinetics of Weekly and Every-Three-Weeks Docetaxel. (2004). AACR Journals.

- Mechanistic differences between docetaxel and paclitaxel. (n.d.).

- In-Vivo Mouse and R

- mevrometostat (PF-06821497) / Pfizer. (n.d.). LARVOL DELTA.

- Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheum

- Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. (2019). Journal of Medicinal Chemistry.

- Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349. (n.d.). PMC.

- Application Notes and Protocols: A Guide to In Vivo Compound Evaluation in Mouse Models. (2025). Benchchem.

- Population Pharmacokinetic Analysis of Fenebrutinib in Patients with Relapsing Multiple Sclerosis. (2024). ScienceOpen.

- Pharmacokinetic studies in mice or r

- Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. (n.d.). PMC.

- V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA.

- Physiologically‐Based Pharmacokinetic Model‐Informed Drug Development for Fenebrutinib: Understanding Complex Drug‐Drug Interactions. (n.d.). PMC - NIH.

- Ziresovir (AK0529) | RSV F Inhibitor. (n.d.). MedchemExpress.com.

- Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - ACS Medicinal Chemistry Letters. (n.d.). Figshare.

- Oxetanes in Drug Discovery. (n.d.). PharmaBlock.

- List of pharmacokinetic parameters derived by fitting the conventional two-compartment model to the plasma data. (n.d.).

- Discovery of Ziresovir as a Potent, Selective and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor | Request PDF. (n.d.).

- Absence of Pharmacokinetic Interactions between the Bruton's Tyrosine Kinase Inhibitor Fenebrutinib and Methotrex

- Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. (2020). PubMed.

- A study to compare two different formulations of fenebrutinib and to assess the effect of food and rabeprazole on the processing. (2024).

- Ziresovir Significantly Improves RSV Outcomes in Infants and Children, Reducing Viral Load and Symptoms in Phase 3 AIRFLO Trial. (2024).

Sources

- 1. enamine.net [enamine.net]

- 2. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 22. enamine.net [enamine.net]

- 23. Caco-2 Permeability | Evotec [evotec.com]

- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

Biological Activity of Oxetane Bioisosteres vs. Parent Compounds

This guide provides an in-depth technical analysis of oxetane bioisosteres, designed for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to explore the causal relationships between structural modification and biological activity, supported by quantitative data and experimental protocols.

Technical Comparison Guide for Medicinal Chemistry

Executive Summary: The Oxetane Advantage

In modern drug design, the oxetane ring (1,3-propylene oxide) has evolved from a synthetic curiosity to a "privileged scaffold."[1] Its utility stems from a unique combination of physicochemical properties that resolve common attrition risks in lead optimization: solubility , metabolic stability , and lipophilicity (LogD) .

Unlike traditional bioisosteres that often trade one liability for another, oxetanes frequently offer a "magic bullet" effect due to their specific electronic character:

-

High Dipole Moment: The strained ether oxygen creates a strong dipole, lowering LogD and increasing aqueous solubility.

-

Steric Bulk without Lipophilicity: The ring puckering (approx. 8.7°) mimics the steric demand of a gem-dimethyl group but with a fraction of the lipophilicity.

-

Metabolic Blocking: The 3,3-disubstituted oxetane is generally chemically stable and blocks cytochrome P450 (CYP) oxidation sites found in parent alkyl chains.

Strategic Bioisosteric Replacements

The biological activity of oxetanes is best understood through three primary replacement strategies.

A. The Gem-Dimethyl Replacement

Objective: Reduce lipophilicity (LogP/LogD) and improve solubility while maintaining steric coverage.

-

Mechanism: Replacing a hydrophobic gem-dimethyl group (

) with an oxetane ring retains the spatial arrangement of the methyl groups (via the ring carbons) but introduces a polar ether oxygen. -

Impact:

-

LogD: Typically decreases by 0.5 – 1.5 units.

-

Solubility: Often increases by 10-fold to >100-fold.

-

Metabolic Stability: Blocks benzylic or allylic oxidation sites.

-

B. The Carbonyl Replacement

Objective: Prevent metabolic reduction/hydrolysis and epimerization while retaining H-bond acceptance.

-

Mechanism: The oxetane oxygen lone pairs are spatially oriented similarly to a carbonyl oxygen (

). -

Impact:

-

H-Bonding: Oxetanes are strong H-bond acceptors (stronger than regular ethers due to exposed lone pairs from ring strain).

-

Stability: Completely resistant to nucleophilic attack (e.g., hydrolysis of esters) and prevents

-proton racemization (critical for chiral drugs like thalidomide analogs).

-

C. The Morpholine Replacement (Spirocyclic Oxetanes)

Objective: Lower lipophilicity and improve PK profile of morpholine-containing drugs.

-

Mechanism: Replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane system.[2]

-

Impact:

-

Basicity: Modulates pKa of the amine, often reducing hERG liability.[3]

-

Vector: Changes the exit vector of substituents, potentially accessing new binding pockets.

-

Comparative Data & Case Studies

Case Study 1: GDC-0349 (mTOR Inhibitor)

Context: Optimization of a pyrimidine-based mTOR inhibitor. The parent compound suffered from high clearance and hERG inhibition. Modification: Replacement of a solubilizing group with an oxetane.

| Parameter | Parent Compound (Piperazine/Morpholine analog) | Oxetane Analog (GDC-0349) | Net Effect |

| pKa (Base) | ~8.0 | 5.0 | Reduced basicity improves permeability & selectivity. |

| hERG IC50 | < 10 µM (Inhibitory) | > 100 µM (Safe) | Eliminated cardiac liability. |

| Clearance (Cl) | High | Low | 10-fold reduction in free plasma clearance.[4] |

| Selectivity | Moderate | High | Improved T-cell vs. B-cell selectivity (ratio 5 → 10). |

Case Study 2: Thalidomide Analogs (Configural Stability)

Context: Thalidomide undergoes rapid racemization in vivo due to the acidic

| Parameter | Thalidomide (Parent) | Oxetane-Thalidomide | Scientific Insight |

| H-Bond Acceptor | Carbonyl Oxygen | Oxetane Oxygen | Retains binding affinity to Cereblon (CRBN). |

| Chiral Stability | Unstable ( | Stable | Prevents racemization; locks the safe enantiomer. |

| Hydrolysis | Susceptible (Ring opening) | Resistant | Improved chemical stability in plasma. |

Case Study 3: Solubility & Lipophilicity Trends (Carreira Matched Pairs)

Context: General trends observed across multiple drug-like scaffolds when replacing gem-dimethyl with oxetane.

| Scaffold Type | Modification | Solubility Fold-Change | |

| Piperidine | gem-Me | -1.2 | + 40x |

| Sulfonamide | gem-Me | -0.9 | + 12x |

| Biaryl Ether | gem-Me | -0.6 | + 4x |

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for deploying oxetane bioisosteres during Lead Optimization.

Caption: Decision tree for selecting oxetane replacements based on specific ADME liabilities (Solubility, Metabolism, Stability).

Experimental Protocols

To validate the biological activity of an oxetane bioisostere, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Purpose: Determine Intrinsic Clearance (

-

Preparation:

-

Prepare 10 mM stock solutions of Parent and Oxetane analog in DMSO.

-

Thaw Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) on ice.

-

-

Incubation System:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Substrate Concentration: 1 µM (to ensure first-order kinetics).

-

-

Procedure:

-

Pre-incubate microsomes (0.5 mg/mL protein) with substrate for 5 min at 37°C.

-

Initiate reaction by adding NADPH cofactor.

-

Sampling: Aliquot 50 µL at

min into 200 µL cold acetonitrile (containing internal standard like Warfarin).

-

-

Analysis:

-

Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope

gives - .

-

-

Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative control (e.g., Warfarin) must show stability.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Quantify the solubility advantage of the oxetane substitution.

-

Setup: Add excess solid compound (Parent and Oxetane analog) to 1 mL of PBS (pH 7.4) in glass vials.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter suspension through a 0.45 µm PVDF membrane to remove undissolved solid.

-

Quantification:

-

Dilute filtrate with mobile phase.

-

Inject onto HPLC-UV (254 nm).

-

Calculate concentration using a pre-established calibration curve of the specific compound in DMSO.

-

-

Note: Check pH of the solution after 24h to ensure the buffer capacity was not exceeded by the compound.

Structural Mechanism of Action

The following diagram details the specific metabolic pathway blocking mechanism of the oxetane ring compared to a standard alkyl chain.

Caption: Mechanism of metabolic stabilization. Oxetane replaces labile C-H bonds with stable C-O bonds, blocking CYP450 oxidation.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

-

Burkhard, J. A., et al. (2010). Oxetanes as Bioisosteres of Carbonyl Groups. Angewandte Chemie International Edition. Link

-

Müller, K., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Barnes-Seeman, D., et al. (2013). Metabolic Stability and Pharmacological Properties of Oxetane-Substituted Spirocyclic Compounds. ACS Medicinal Chemistry Letters. Link

-

St-Jean, F., et al. (2018). Discovery of GDC-0349: A Potent, Selective, and Orally Bioavailable mTOR Inhibitor. Journal of Medicinal Chemistry. Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.